molecular formula C11H13BrO2 B2425718 5-(4-bromophenyl)pentanoic Acid CAS No. 22647-95-6

5-(4-bromophenyl)pentanoic Acid

Cat. No.: B2425718
CAS No.: 22647-95-6
M. Wt: 257.127
InChI Key: YWILUDBFIBDCNN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)pentanoic acid is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(4-bromophenyl)pentanoic acid can be synthesized through several methods. One common approach involves the bromination of phenylpentanoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpentanoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(4-bromophenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine atom can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenylacetic acid
  • 4-bromophenylpropanoic acid
  • 4-bromophenylbutanoic acid

Uniqueness

5-(4-bromophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and applications in various chemical reactions and synthesis processes .

Biological Activity

5-(4-Bromophenyl)pentanoic acid, a compound with the molecular formula C11_{11}H13_{13}BrO2_2 and a molecular weight of 257.12 g/mol, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and other relevant effects.

This compound can be synthesized through various methods, typically involving the reaction of 4-pentenoic acid derivatives with brominated phenyl compounds. The synthesis often occurs under controlled conditions to yield high purity and yield rates, with reported synthesis efficiency reaching up to 92% .

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating various synthesized compounds, including those related to this compound, it was found that several derivatives displayed potent antibacterial effects against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values ranged from 2 to 4 µg/mL for the most effective compounds, particularly against Staphylococcus aureus strains, including MRSA (methicillin-resistant Staphylococcus aureus) .

Compound Bacterial Strain MIC (µg/mL)
Compound AMRSA2
Compound BS. aureus KCTC 2093
Compound CE. coli4

Cytotoxicity and Anticancer Potential

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to it have shown potential in inducing apoptosis in various cancer cell lines, including prostate and breast cancer cells .

Research Findings on Cytotoxicity

A study focusing on flavonoids and phenolic compounds indicated that similar compounds can significantly induce apoptosis in cancer cell lines at concentrations comparable to those effective against bacterial strains. This suggests a potential dual role for compounds like this compound in both antibacterial and anticancer therapies .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Disruption of bacterial cell membranes , leading to increased permeability and cell death.
  • Induction of oxidative stress in cancer cells, triggering apoptotic pathways.
  • Inhibition of specific enzymes or pathways critical for bacterial survival or cancer cell proliferation.

Properties

IUPAC Name

5-(4-bromophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWILUDBFIBDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22647-95-6
Record name 5-(4-bromophenyl)pentanoic acid
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